![molecular formula C13H21ClN2 B5720242 (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5720242.png)
(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine, also known as DMBA, is a chemical compound that belongs to the class of phenethylamines. It has been widely used in scientific research due to its potential as a psychostimulant and its ability to interact with the central nervous system.
Mecanismo De Acción
(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is responsible for the psychostimulant effects of (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine. (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine also acts as a serotonin receptor agonist, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects
(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been shown to increase the release of dopamine and norepinephrine in the brain, which leads to increased arousal and alertness. It has also been found to increase heart rate and blood pressure, which are common physiological effects of psychostimulant drugs. (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been shown to have antidepressant effects in animal models, possibly due to its serotonin receptor agonist activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has well-documented psychostimulant effects. However, (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine has some limitations as well. Its effects on the central nervous system are not fully understood, and its potential for abuse and addiction is a concern. Additionally, (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Direcciones Futuras
There are several potential future directions for research on (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine. One area of interest is its potential as a treatment for ADHD and narcolepsy. (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine may also have potential as an antidepressant, although more research is needed in this area. Additionally, further research is needed to fully understand the mechanism of action of (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine and its effects on the central nervous system. Finally, studies in humans are needed to establish the safety and efficacy of (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine as a potential therapeutic agent.
Métodos De Síntesis
(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine can be synthesized by reacting 3-chlorobenzaldehyde with 2-(dimethylamino)ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine as a white solid. The purity of the compound can be further improved by recrystallization.
Aplicaciones Científicas De Investigación
(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine has been used in scientific research to study its effects on the central nervous system. Its psychostimulant properties have been investigated in animal models, and it has been found to increase locomotor activity and induce hyperactivity. (3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine has also been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Propiedades
IUPAC Name |
N'-[(3-chlorophenyl)methyl]-N'-ethyl-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2/c1-4-16(9-8-15(2)3)11-12-6-5-7-13(14)10-12/h5-7,10H,4,8-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVCQMBNIQYYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5429638 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

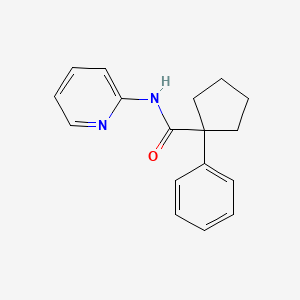
![2-[(4-chlorobenzyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B5720160.png)
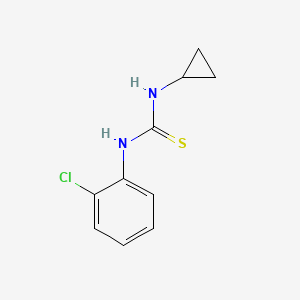

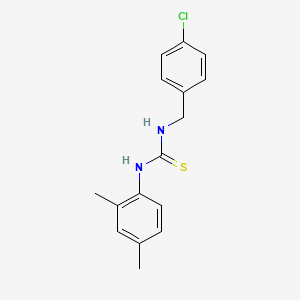
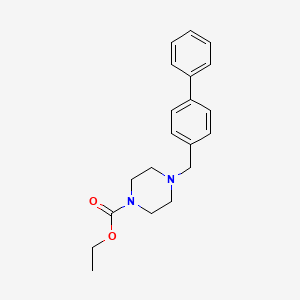
![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5720201.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B5720213.png)
![2-{2-bromo-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-ethoxyphenoxy}acetamide](/img/structure/B5720230.png)
![5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720235.png)
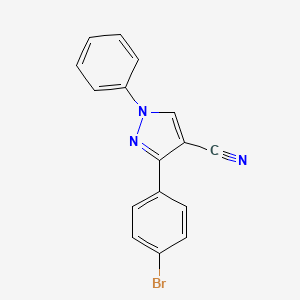
![7-(4-ethylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5720254.png)
![6-(1,3-benzodioxol-5-yl)-8-hydroxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5720258.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5720265.png)